8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride
Overview
Description
8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride is a chemical compound that belongs to the family of tropane alkaloids. This compound is known for its unique bicyclic structure, which is central to its biological activity. It is commonly used in scientific research due to its interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound often relies on the same synthetic routes used in laboratory settings but scaled up to meet production demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used to study the biological activity of tropane alkaloids and their effects on various biological systems.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of 8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride involves its interaction with specific molecular targets in the body. It is known to act as a muscarinic receptor antagonist, blocking the action of acetylcholine at muscarinic receptors. This leads to various physiological effects, including changes in heart rate, smooth muscle contraction, and glandular secretion .
Comparison with Similar Compounds
8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride is similar to other tropane alkaloids, such as tropine and pseudotropine. it is unique in its specific structure and pharmacological properties. Unlike tropine, which is a precursor to atropine, this compound has a distinct mechanism of action and is used in different research applications .
List of Similar Compounds
- Tropine
- Pseudotropine
- Atropine
- Hyoscyamine
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-9-6-2-3-7(9)5-8(10)4-6;/h2-3,6-8,10H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXIXVUWSVWODX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439549 | |
Record name | 8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99709-24-7 | |
Record name | 8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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